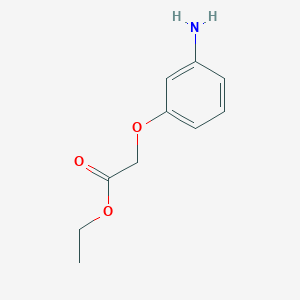

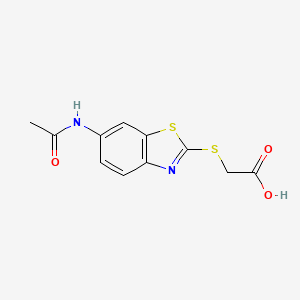

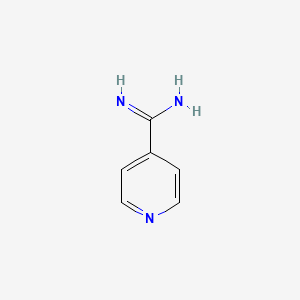

![molecular formula C11H12N4O3 B1297332 [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid CAS No. 890014-09-2](/img/structure/B1297332.png)

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a related compound, “6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine”, has been reported . This compound was synthesized as a model system to understand the selectivity of the established system 2,6-ditriazinylpyridine (BTP) for actinide (III)/lanthanide (III) separations . The synthesis involved reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates .Molecular Structure Analysis

The molecular structure of the related compound “6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine” has been studied . X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and time-resolved laser fluorescence spectroscopy (TRLFS) results show that 1:1 complexes are formed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the related compound “6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine” have been described . The reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Wissenschaftliche Forschungsanwendungen

Actinide (III)/Lanthanide (III) Separation

Scientific Field

This application falls under the field of Nuclear Chemistry .

Summary of the Application

The compound is used as a ligand for the separation of actinide (III) and lanthanide (III). This is important for the recycling of nuclear fuel and the management of nuclear waste .

Methods of Application

The ligand was synthesized and its extraction performance and selectivity for trivalent actinide cations over lanthanides was evaluated. Techniques used in this study included X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and time-resolved laser fluorescence spectroscopy (TRLFS) .

Results or Outcomes

The equilibrium constant for curium complex formation with the ligand was determined to be log K= 2.80, similar to that for nitrate. The Gibbs free energy, ΔG (20 °C), of 1:1 Cm-ligand formation in n-octan-1-ol was measured to be -15.5 kJ/mol .

Catalytic Activity of Copper Complexes

Scientific Field

This application is in the field of Catalysis and Inorganic Chemistry .

Methods of Application

The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine. The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

Results or Outcomes

Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of Actinide (III)/Lanthanide (III) separation . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

Eigenschaften

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-7-5-8(2)15(14-7)9-3-4-10(13-12-9)18-6-11(16)17/h3-5H,6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEGCGXIYGXNJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)OCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)